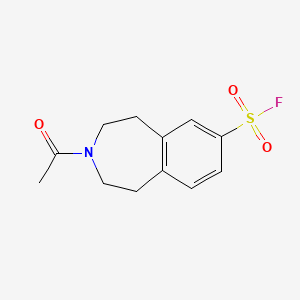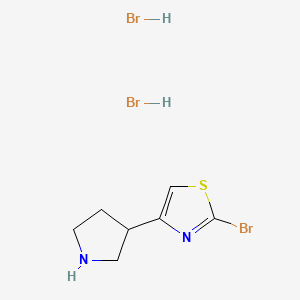
2-Bromo-4-(pyrrolidin-3-yl)-1,3-thiazoledihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is a heterocyclic compound that contains bromine, pyrrolidine, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide typically involves the reaction of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-azido-4-(pyrrolidin-3-yl)-1,3-thiazole or 2-thiocyanato-4-(pyrrolidin-3-yl)-1,3-thiazole.
Oxidation: Formation of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole sulfoxide or sulfone.
Reduction: Formation of 4-(pyrrolidin-3-yl)-1,3-thiazole or modified pyrrolidine derivatives.
科学研究应用
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in binding to the target sites, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-bromo-4-(pyrrolidin-3-yl)pyridine
- 2-bromo-4-(pyrrolidin-3-yl)benzothiazole
- 2-chloro-4-(pyrrolidin-3-yl)-1,3-thiazole
Uniqueness
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is unique due to the presence of both bromine and thiazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H11Br3N2S |
|---|---|
分子量 |
394.96 g/mol |
IUPAC 名称 |
2-bromo-4-pyrrolidin-3-yl-1,3-thiazole;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2S.2BrH/c8-7-10-6(4-11-7)5-1-2-9-3-5;;/h4-5,9H,1-3H2;2*1H |
InChI 键 |
OWTFVJABJZQXOS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CSC(=N2)Br.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


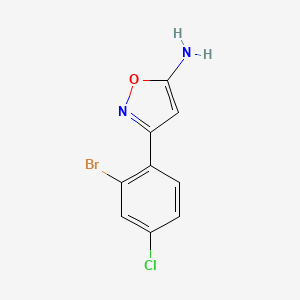

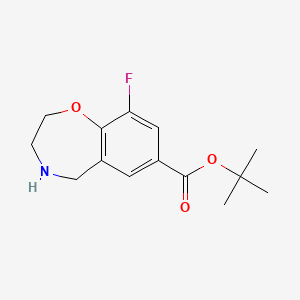
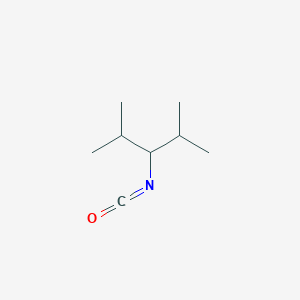
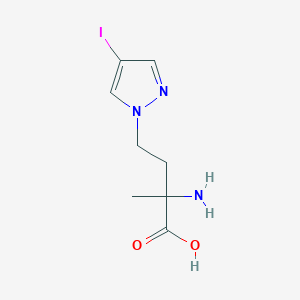
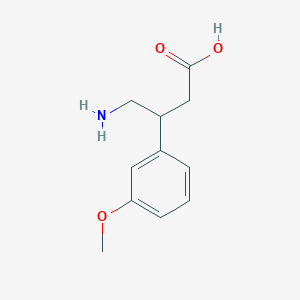
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
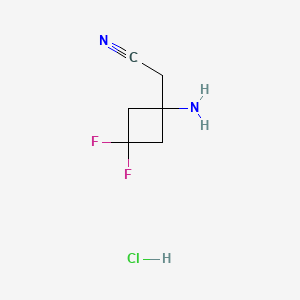


![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
